Physicochemical Profile Comparison vs. 4-Ethoxy and 4-Trifluoromethoxy Analogs Suggests Distinct ADME Behaviour
The target compound's computed properties (XLogP3 0.5, TPSA 83 Ų, 2 HBD, MW 302.33) place it in a more hydrophilic, lower molecular weight space than close analogs. 1-(4-ethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (C16H20N4O3, MW 316.36) adds a methylene group, increasing lipophilicity, while 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 1105199-34-5, MW 356.30, XLogP3 ~2.5) introduces a highly lipophilic CF3O group [1]. These differences predict lower aqueous solubility and higher membrane permeability for the ethoxy and trifluoromethoxy analogs, potentially altering assay compatibility and in-cell activity independent of target binding [2].
| Evidence Dimension | Computed physicochemical property differences |
|---|---|
| Target Compound Data | XLogP3 0.5, TPSA 83 Ų, 2 HBD, MW 302.33 |
| Comparator Or Baseline | 4-ethoxy analog: MW 316.36, increased lipophilicity; 4-trifluoromethoxy analog (CAS 1105199-34-5): MW 356.30, XLogP3 ~2.5 |
| Quantified Difference | XLogP3 difference of ~2 log units between target compound and 4-trifluoromethoxy analog; MW difference of 54 Da |
| Conditions | Computed using PubChem/XLogP3 and standard TPSA algorithms |
Why This Matters
Procurement decisions for biochemical or cell-based assays must account for physicochemical divergence; selecting a more lipophilic analog may cause solubility failure, non-specific binding, or altered cellular permeability, confounding SAR interpretation.
- [1] PubChem Compound Summary. CID 30860672: 1-(4-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
